
Anti-osteoporosis agent-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-osteoporosis agent-1 is a compound designed to combat osteoporosis, a condition characterized by reduced bone density and increased fracture risk. Osteoporosis is a significant health concern, particularly among postmenopausal women and the elderly. This compound aims to enhance bone density and strength, thereby reducing the likelihood of fractures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anti-osteoporosis agent-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically begins with the preparation of a precursor molecule, which undergoes a series of chemical transformations such as esterification, amidation, and cyclization. These reactions are often carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, waste management, and adherence to regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions: Anti-osteoporosis agent-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen gas under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and appropriate solvents (water, ethanol).
Major Products:
Applications De Recherche Scientifique
Anti-osteoporosis agent-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on bone cell metabolism and signaling pathways.
Medicine: Evaluated in clinical trials for its efficacy in treating osteoporosis and related bone disorders.
Industry: Utilized in the development of bone-strengthening supplements and pharmaceuticals.
Mécanisme D'action
The mechanism of action of anti-osteoporosis agent-1 involves its interaction with specific molecular targets in bone cells. It primarily acts by:
Inhibiting Osteoclast Activity: Osteoclasts are cells responsible for bone resorption. This compound inhibits their activity, reducing bone breakdown.
Stimulating Osteoblast Activity: Osteoblasts are cells responsible for bone formation. This compound promotes their activity, enhancing bone formation.
Modulating Signaling Pathways: The compound affects various signaling pathways, including the RANK/RANKL/OPG pathway, which plays a crucial role in bone remodeling.
Comparaison Avec Des Composés Similaires
Anti-osteoporosis agent-1 is compared with other similar compounds, such as:
Bisphosphonates: These compounds also inhibit osteoclast activity but have different chemical structures and mechanisms of action.
Denosumab: A monoclonal antibody that targets RANKL, preventing it from activating osteoclasts.
Teriparatide: A recombinant form of parathyroid hormone that stimulates osteoblast activity.
Uniqueness: this compound is unique in its dual action of inhibiting osteoclasts and stimulating osteoblasts, providing a balanced approach to bone health. Its specific molecular interactions and signaling pathway modulation set it apart from other anti-osteoporosis agents.
Propriétés
Formule moléculaire |
C20H19ClN2O2 |
|---|---|
Poids moléculaire |
354.8 g/mol |
Nom IUPAC |
8-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethylchromen-7-ol |
InChI |
InChI=1S/C20H19ClN2O2/c1-20(2)10-9-13-5-8-17(24)18(19(13)25-20)16-11-15(22-23-16)12-3-6-14(21)7-4-12/h3-10,15,22,24H,11H2,1-2H3 |
Clé InChI |
ZXGCKXYHNYMBSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC2=C(O1)C(=C(C=C2)O)C3=NNC(C3)C4=CC=C(C=C4)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12401142.png)
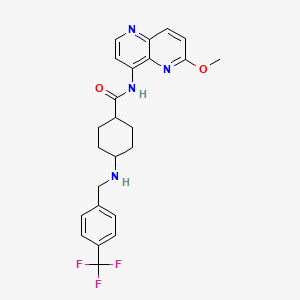
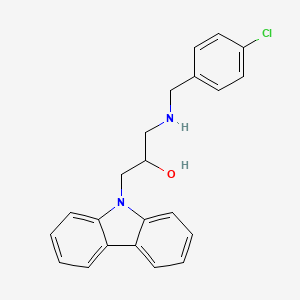
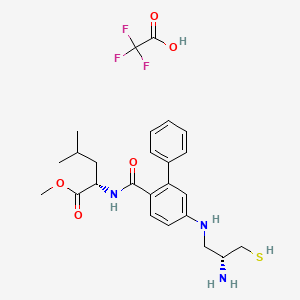
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidenepyrimidin-2-one](/img/structure/B12401160.png)
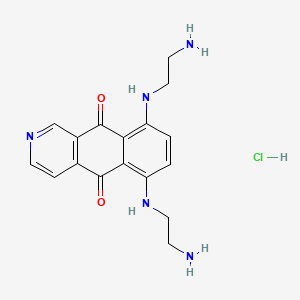
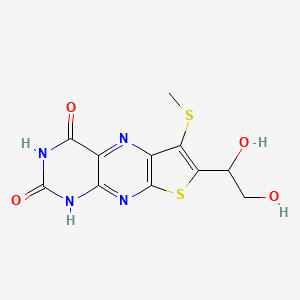

![N-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluorophenyl]-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxamide](/img/structure/B12401182.png)
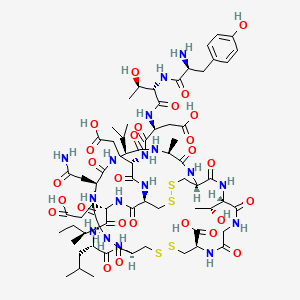
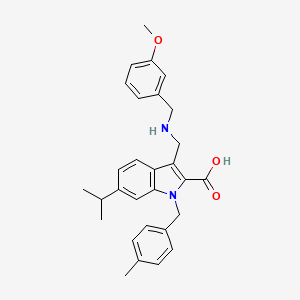

![1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401203.png)
